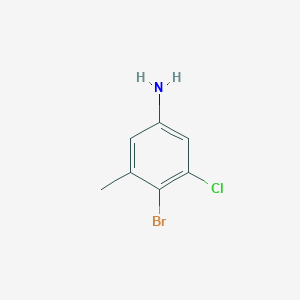

4-溴-3-氯-5-甲基苯胺

描述

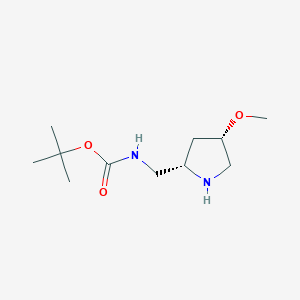

4-Bromo-3-chloro-5-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.5 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-5-methylaniline can be represented by the InChI code: 1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Bromo-3-chloro-5-methylaniline is a solid at room temperature . The compound has a molecular weight of 220.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成与化学反应

- 合成技术:4-溴-3-氯-5-甲基苯胺由 4-溴-2-硝基甲苯通过还原、重氮化和桑德迈尔反应合成,总产率为 68% (薛旭,2006)。

- 在有机合成中的应用:用于合成各种有机化合物。例如,它与 4-氯丁酰氯/TEA 反应,然后用 KOt-Bu 处理,得到 1-(4-溴-3-甲基苯基)吡咯烷-2-酮 (D. Ennis 等,1999)。

化学分析和结构研究

- 振动光谱分析:已经研究了 4-氯-2-甲基苯胺和 4-氯-3-甲基苯胺等相关化合物的傅里叶变换红外 (FTIR) 和 FT-拉曼光谱,以了解它们的振动模式和结构特征 (V. Arjunan,S. Mohan,2008)。

在合成新型化合物中的应用

- 新型肟衍生物的合成:用于合成新型化合物,例如与 ω-氯-异亚硝基苯乙酮反应生成具有潜在抗氧化活性的新型肟衍生物 (Saim Topçu 等,2021)。

- 钯催化的合成:它参与通过铃木交叉偶联反应合成 (E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物,该衍生物具有显着的非线性光学性质 (Komal Rizwan 等,2021)。

安全和危害

This compound is classified as having acute toxicity, both oral and dermal, and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective equipment .

属性

IUPAC Name |

4-bromo-3-chloro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCLNHDXIKGVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

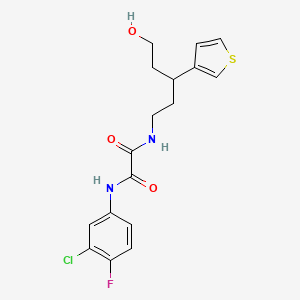

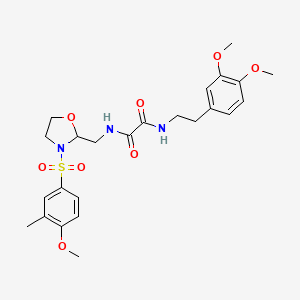

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)

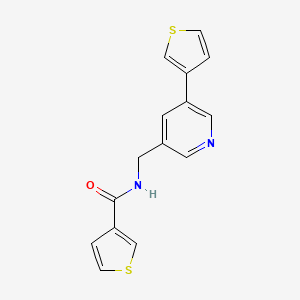

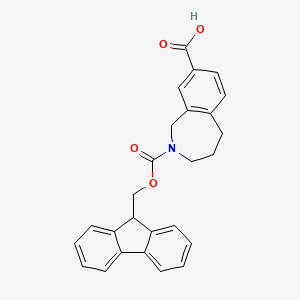

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

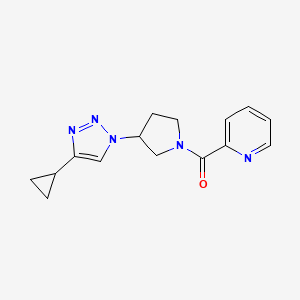

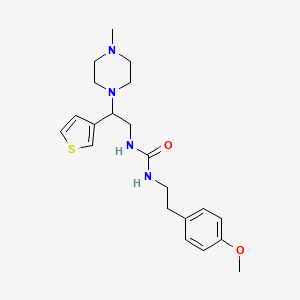

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)